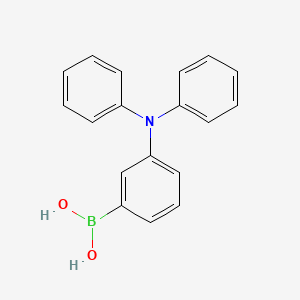![molecular formula C27H39AuClN2 B2412025 Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) CAS No. 852445-84-2](/img/structure/B2412025.png)
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) is an organometallic compound featuring a gold(I) center coordinated to a specialized N-heterocyclic carbene (NHC) ligand. This compound is notable for its stability and unique reactivity, making it a valuable subject of study in organometallic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) typically involves the reaction of a gold(I) precursor, such as gold(I) chloride, with the NHC ligand. The NHC ligand is prepared by deprotonating the corresponding imidazolium salt using a strong base like potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
While industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product at a high purity level .
化学反应分析
Types of Reactions
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines or thiolates.
Oxidative Addition: The gold(I) center can undergo oxidative addition reactions, forming gold(III) complexes.
Reductive Elimination: This compound can participate in reductive elimination reactions, reverting gold(III) back to gold(I).
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, thiolates, and halides. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield gold(I) phosphine complexes, while oxidative addition reactions can produce gold(III) complexes .
科学研究应用
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Biology: The compound has been studied for its potential biological activity, including anti-cancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other gold-containing compounds
作用机制
The mechanism by which Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) exerts its effects involves the coordination of the gold(I) center to various substrates. This coordination can activate the substrates towards further chemical reactions. In biological systems, the compound can interact with proteins and DNA, potentially disrupting cellular processes and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- Chloro{1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene}gold(I)
- Chloro{1,3-bis(2,6-dimethylphenyl)imidazol-2-ylidene}gold(I)
- Chloro{1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene}gold(I)
Uniqueness
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) is unique due to its bulky NHC ligand, which provides enhanced stability and selectivity in catalytic applications. The steric hindrance from the isopropyl groups can influence the reactivity and selectivity of the gold center, making it distinct from other similar compounds .
属性
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-chlorogold |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-14,18-21H,15-16H2,1-8H3;;1H/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTULXWTYFHSDZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38AuClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2411943.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2411944.png)
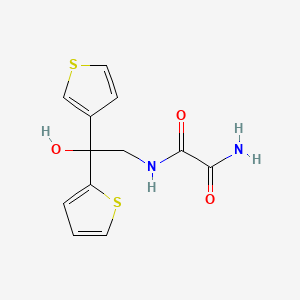
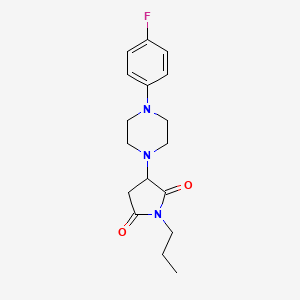
![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411949.png)
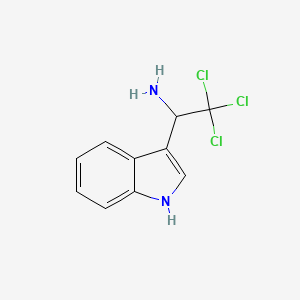
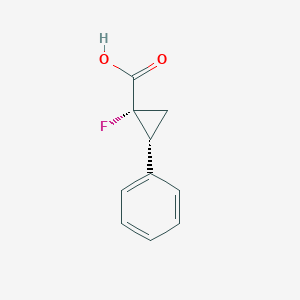
![3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride](/img/structure/B2411954.png)
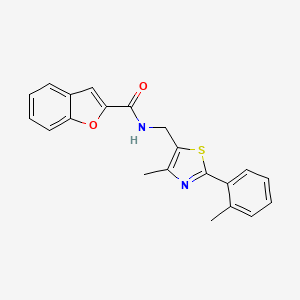
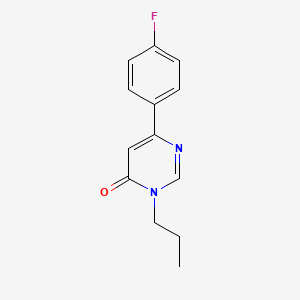
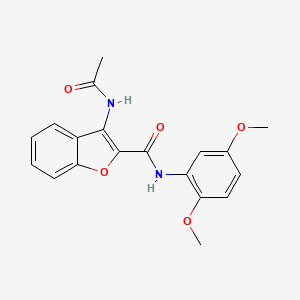
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/new.no-structure.jpg)
